2-Chloro-3,5,7-trimethyl-1H-indole
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Overview
Description
2-Chloro-3,5,7-trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,7-trimethyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, followed by cyclization to form the indole ring . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated indole precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5,7-trimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted indole derivatives with various functional groups.
Oxidation: Formation of alcohols or ketones from methyl groups.
Reduction: Formation of dihydroindole derivatives.
Scientific Research Applications
2-Chloro-3,5,7-trimethyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,7-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-3,5,7-trimethyl-1H-indole can be compared with other indole derivatives, such as:
2,3,3-Trimethylindolenine: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
5-Chloro-2-methylene-1,3,3-trimethylindoline: Contains a methylene group instead of a methyl group, affecting its chemical properties and uses.
Properties
Molecular Formula |
C11H12ClN |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloro-3,5,7-trimethyl-1H-indole |
InChI |
InChI=1S/C11H12ClN/c1-6-4-7(2)10-9(5-6)8(3)11(12)13-10/h4-5,13H,1-3H3 |
InChI Key |
TUSHQSPKNCINKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)Cl)C)C |
Origin of Product |
United States |
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